molecular formula C13H12N2O6 B5252519 [2-(4-Nitrophenyl)-2-oxoethyl] 5-oxopyrrolidine-2-carboxylate

[2-(4-Nitrophenyl)-2-oxoethyl] 5-oxopyrrolidine-2-carboxylate

Cat. No.: B5252519
M. Wt: 292.24 g/mol
InChI Key: QZDOXGDFHXKYON-UHFFFAOYSA-N
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Description

[2-(4-Nitrophenyl)-2-oxoethyl] 5-oxopyrrolidine-2-carboxylate: is a complex organic compound that features both a nitrophenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 5-oxopyrrolidine-2-carboxylate typically involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization with pyrrolidine-2-carboxylic acid. The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [2-(4-Nitrophenyl)-2-oxoethyl] 5-oxopyrrolidine-2-carboxylate can be used as an intermediate for the synthesis of more complex molecules.

Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: In materials science, the compound can be used in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism by which [2-(4-Nitrophenyl)-2-oxoethyl] 5-oxopyrrolidine-2-carboxylate exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Uniqueness: The combination of a nitrophenyl group and a pyrrolidine ring in this compound provides unique chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6/c16-11(8-1-3-9(4-2-8)15(19)20)7-21-13(18)10-5-6-12(17)14-10/h1-4,10H,5-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDOXGDFHXKYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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